2-Bromothiazole-4-carboxamide

Anticancer Cytotoxicity Apoptosis

Sourcing heterocyclic intermediates with orthogonal reactive handles for kinase inhibitor SAR is challenging. 2-Bromothiazole-4-carboxamide (CAS 848501-94-0) solves this with a bromine at C2 for Pd-catalyzed diversification and a primary amide at C4 providing precise H-bond geometry. • Validated scaffold: Patented in PDK-1/Pim kinase inhibitors • Antiproliferative activity: HeLa IC50 3.48-8.84 µM • Antibacterial potency: S. aureus MIC 0.06 µg/mL • Supply: ≥97% purity, stored at -20°C under inert gas

Molecular Formula C4H3BrN2OS
Molecular Weight 207.05 g/mol
CAS No. 848501-94-0
Cat. No. B1521728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromothiazole-4-carboxamide
CAS848501-94-0
Molecular FormulaC4H3BrN2OS
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Br)C(=O)N
InChIInChI=1S/C4H3BrN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8)
InChIKeyFELGLJBDEZWZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothiazole-4-carboxamide: Core Properties & Procurement


2-Bromothiazole-4-carboxamide (CAS 848501-94-0) is a heterocyclic building block belonging to the thiazole class, with the molecular formula C4H3BrN2OS and a molecular weight of 207.05 g/mol [1]. It features a bromine atom at the 2-position and a primary carboxamide at the 4-position of the thiazole ring . This compound is supplied as a research chemical with a typical purity of ≥95% (with 97% options available from certain vendors) and is primarily utilized as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . Its physicochemical properties include a predicted boiling point of 390.7±15.0 °C and a density of 1.934±0.06 g/cm³, with recommended long-term storage at -20°C under an inert atmosphere to maintain stability .

Workflow Medicinal chemistry intermediate for kinase inhibitor synthesis
Selection Dual functional handle: bromine for cross-coupling, primary amide for direct diversification Reported purity ≥95%
Use Context Building block for focused library generation and scaffold hopping

Why 2-Bromothiazole-4-carboxamide Cannot Be Replaced


Substituting 2-bromothiazole-4-carboxamide with a generic thiazole analog is not straightforward due to the unique interplay of its functional groups. The bromine atom at the 2-position is a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) necessary for late-stage diversification, a reactivity profile not shared by chlorinated or non-halogenated analogs [1]. Simultaneously, the primary carboxamide at the 4-position provides a specific hydrogen-bond donor/acceptor geometry distinct from the corresponding carboxylic acid (CAS 5198-88-9) or ethyl ester (CAS 100367-77-9), which directly impacts target binding in biochemical assays and pharmacokinetic properties such as solubility and permeability [2]. This dual functionality makes the compound a strategically privileged scaffold that cannot be replicated by simple analogs where one of these features is altered or absent, a fact supported by its inclusion as a key intermediate in patents for kinase inhibitors targeting PDK-1 and Pim kinases [3].

Halogen replacement Chlorinated or non-halogenated thiazole analogs lack the specific reactivity required for palladium-catalyzed cross-coupling diversification.
Functional group swap The 4-carboxylic acid (CAS 5198-88-9) or ethyl ester (CAS 100367-77-9) alter hydrogen-bonding geometry and may require additional synthetic steps for amide formation.
Scaffold mismatch Simple thiazole analogs lacking the documented patent precedence for PDK-1/Pim kinase inhibition may not support the same structure-activity relationship studies.

Comparative Evidence for 2-Bromothiazole-4-carboxamide


Superior Antiproliferative Activity in HeLa Cells

This compound demonstrates a stronger inhibitory effect on cervical cancer (HeLa) cell proliferation compared to the standard chemotherapeutic agent doxorubicin . The IC50 range for this compound against HeLa cells is 3.48 - 8.84 µM, which was observed to be superior to the effect of doxorubicin in a comparative assay setting . The mechanism is linked to the induction of apoptosis via Bcl-2 binding .

Antiproliferative activity in HeLa cells
Data to verify
IC50 = 3.48 – 8.84 µM
Supports cytotoxicity endpoint review; reported as stronger than doxorubicin in a comparative assay context.
In vitro HeLa cell assay. Sources not provided; requires independent validation.
Anticancer Cytotoxicity Apoptosis

PDK-1 and Pim Kinase Inhibitor Scaffold

While direct enzyme inhibition data (Ki/IC50) for the standalone 2-bromothiazole-4-carboxamide fragment is not publicly available, its core structure is explicitly claimed and exemplified as the central scaffold in two distinct patent families targeting critical oncology kinases: PDK-1 (3-phosphoinositide-dependent protein kinase-1) and the Pim kinase family (Pim-1, Pim-2, Pim-3) [1][2]. The unsubstituted carboxamide is the crucial intermediate that enables the generation of potent, selective inhibitors by introducing diverse vectors at the bromine and amide positions, a synthetic strategy not possible with the corresponding carboxylic acid or ester analogs without additional protection/deprotection steps [2].

PDK-1 and Pim kinase inhibitor scaffold
Class-level inference
Core scaffold claimed in EP2632263A1 and US20180193323A1
Establishes documented patent precedence as a privileged kinase inhibitor starting point.
Direct Ki/IC50 for the standalone fragment is not publicly available. Scaffold utility inferred from patent derivatives.
Kinase Inhibitor PDK-1 Pim Kinase Cancer

Antimicrobial Activity Against S. aureus

In antimicrobial screening, this compound exhibits activity against Gram-positive bacteria, with a reported Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL against Staphylococcus aureus . It also shows moderate activity against Escherichia coli and Candida albicans . While a direct comparator is not provided in the source, this low MIC value against S. aureus suggests a potent antibacterial effect that warrants further investigation and comparison with standard antibiotics, positioning it as a potential lead for antimicrobial development.

Antimicrobial activity against S. aureus
Data to verify
MIC = 0.06 µg/mL
Reported antimicrobial screening context. Supports further investigation against Gram-positive pathogens.
In vitro susceptibility assay. No comparator data available; requires standardized antibiotic benchmarking.
Antimicrobial Antibacterial Gram-positive

Corrosion Inhibition: Carboxamide vs. Ester

A closely related analog, ethyl-2-bromothiazole-4-carboxylate, has been quantitatively studied as a corrosion inhibitor for copper in acidic (HCl) media using polarization and weight loss methods at concentrations of 100-400 ppm, demonstrating increasing inhibition efficiency with concentration and decreasing efficiency with temperature [1]. The 2-bromothiazole-4-carboxamide, with its primary amide group, is predicted to exhibit a similar adsorption mechanism via the thiazole ring, bromine, nitrogen, sulfur, and oxygen atoms, but with potentially different film persistence on the metal surface due to the stronger hydrogen-bonding capacity of the amide compared to the ester [2]. This structural difference may translate to a distinct performance profile in industrial applications requiring corrosion protection, though a direct head-to-head study is still needed.

Corrosion inhibition: carboxamide vs. ester
Class-level inference
Stronger hydrogen-bonding adsorption predicted for the carboxamide analog
Predicted adsorption difference may translate to distinct surface film persistence for copper protection.
Based on ethyl ester analog data. A direct head-to-head experimental comparison has not been reported.
Corrosion Inhibition Copper Material Science

High-Yield Direct Amidation Route

This compound is efficiently synthesized from the corresponding methyl ester (2-bromothiazole-4-carboxylic acid methyl ester) by stirring with saturated ammonia in methanol at room temperature, yielding 46 mg (92% mass recovery from 50 mg starting material) after solvent removal [1]. This straightforward, high-yielding, room-temperature transformation highlights the compound's excellent accessibility and purity compared to the synthesis of more complex N-substituted analogs, which often require harsher conditions or low-throughput coupling reactions, making it a cost-effective and reliable intermediate for large-scale research programs.

High-yield direct amidation route
Reported
92% mass recovery at room temperature from the methyl ester
Supports efficient access to the primary carboxamide scaffold without chromatography.
Compared to an 82% yield for a complex N-substituted amide after flash chromatography.
Synthetic Chemistry Amidation Intermediate

Optimal Use Cases for 2-Bromothiazole-4-carboxamide


Kinase Inhibitor Library Synthesis

Leverage this compound as a core scaffold for generating a focused library of kinase inhibitors. Its documented role in PDK-1 and Pim kinase inhibitor patents provides a validated starting point. The bromine atom enables rapid Suzuki or Buchwald-Hartwig diversification, while the primary amide can be directly functionalized or left as a key pharmacophore. This approach accelerates the hit-to-lead process for multiple oncology targets.

Anticancer Lead Optimization

Utilize the compound as a starting point for optimizing antiproliferative agents against cervical (HeLa) and colorectal (CT-26) cancer cell lines. The preliminary data showing IC50 values between 3.48 and 8.84 µM against HeLa cells, which is stronger than doxorubicin in a comparative context, provides a solid biological rationale for further structure-activity relationship (SAR) studies to improve potency and selectivity .

Antimicrobial Discovery for Gram-Positive Infections

Prioritize this compound as a chemical starting point for developing novel antibiotics targeting drug-resistant Gram-positive bacteria. Its reported potency against Staphylococcus aureus with an MIC of 0.06 µg/mL suggests it could serve as a lead scaffold, especially if subsequent studies confirm its mechanism is distinct from existing antibiotic classes to overcome resistance.

Industrial Corrosion Inhibitor Development

Explore the use of this thiazole derivative as a new organic corrosion inhibitor for copper in acidic environments. The proven efficacy of the analogous ethyl ester compound and the predicted strong metal surface adsorption of the amide form make it a promising candidate for experimental testing. This application could lead to novel formulations for protecting metal infrastructure in the oil and gas or chemical processing industries.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual reactive handles for cross-coupling and direct amide diversification
PDK-1 and Pim kinase inhibitor patent pathway-response context
Cancer cell-model studies
Antiproliferative activity endpoint context
Cell-model endpoint review and SAR optimization
Antimicrobial screening studies
Low MIC value in S. aureus screening context
MIC and strain-panel endpoint benchmarking against standard antibiotics
Corrosion inhibitor research
Adsorption potential through thiazole, bromine, and carboxamide groups
Head-to-head weight loss and polarization testing vs. ester analog

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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